1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one
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Overview
Description
1-{2,6-Diazaspiro[34]octan-2-yl}-3-methylbutan-1-one is a chemical compound with a unique spirocyclic structureThe molecular formula of this compound is C10H18N2O, and it has a molecular weight of 182.26 g/mol .
Preparation Methods
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves several steps. One common synthetic route includes the reaction of hydrazide with methyl isothiocyanate, followed by cyclization and reduction steps. The intermediate hydrazine carbothioamide is treated with a base and then cyclized with Raney nickel to form the desired spirocyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids like morphine and prevent morphine tolerance.
Antitubercular Activity: Derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, making it a potential lead compound for developing new antitubercular drugs.
Chemical Biology: Its unique structure allows for the exploration of spirocyclic scaffolds in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins involved in various cellular processes, including modulation of ion channels and receptors. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of opioids without increasing adverse effects . The molecular targets and pathways involved include the sigma-1 receptor and its downstream signaling pathways.
Comparison with Similar Compounds
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: Another sigma-1 receptor antagonist with similar analgesic enhancement properties.
1-Oxaspiro[2.5]octan-4-one: A compound with a different spirocyclic core but similar applications in medicinal chemistry. The uniqueness of this compound lies in its specific spirocyclic structure and its potent activity as a sigma-1 receptor antagonist.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-9(2)5-10(14)13-7-11(8-13)3-4-12-6-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
RTDBTOVSJCEKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
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